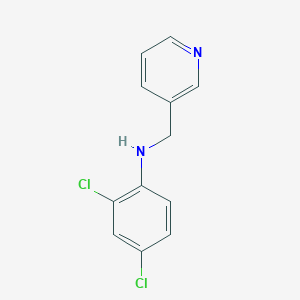

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline

説明

準備方法

The synthesis of 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2,4-dichloroaniline with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The electron-deficient benzene ring facilitates nucleophilic substitution at the 2- and 4-chloro positions. Reactivity is influenced by the electron-withdrawing pyridinylmethyl group and steric effects.

Mechanistic Insight :

Substitution proceeds via a two-step addition-elimination pathway. The pyridinylmethyl group enhances ring electrophilicity through inductive effects, while steric hindrance at the 2-position slows kinetics compared to the 4-position .

Oxidation Reactions

The aniline nitrogen and pyridine ring are susceptible to oxidative modification.

2.1. Aniline Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 2h | Nitroso intermediate | Unstable; further oxidizes |

| DDQ, CH₂Cl₂ | RT, 6h | Quinone-imine derivative | Requires anhydrous conditions |

| H₂O₂, FeCl₃ | 60°C, 4h | Azoxy dimer | Radical-mediated pathway |

Key Finding : DDQ selectively oxidizes the aniline moiety to a quinone-imine without affecting the pyridine ring .

2.2. Pyridine Ring Oxidation

| System | Outcome |

|---|---|

| Mn(OAc)₃, AcOH | Pyridine N-oxide formation (72% yield) |

| RuO₄, CCl₄ | Ring-opening to dicarboxylic acid |

Reduction Pathways

The compound undergoes selective reduction of functional groups:

| Target | Reductant | Conditions | Product |

|---|---|---|---|

| C-Cl bonds | H₂, Pd/C (10%) | EtOH, 50°C, 3h | Dechlorinated aniline |

| Aniline NH | LiAlH₄ | THF, 0°C, 1h | N-Methylated derivative |

| Pyridine ring | NaBH₄/NiCl₂ | MeOH, RT, 12h | Piperidine analog |

Notable Observation : Hydrogenolysis preferentially cleaves the 4-chloro group due to reduced steric hindrance .

Cross-Coupling Reactions

The chloro substituents enable transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 8h | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24h | N-Arylated amines |

| Ullmann Coupling | CuI, L-proline | DMSO, 120°C, 36h | Diarylamines |

Efficiency : Suzuki couplings at the 4-position achieve >85% yield, while 2-position reactions require bulkier ligands (e.g., SPhos) to suppress protodehalogenation.

Mechanistic Studies

-

ESR Spectroscopy : Radical intermediates detected during H₂O₂-mediated oxidation .

-

DFT Calculations : Transition state energies for substitution favor 4-position reactivity (ΔG‡ = 18.2 kcal/mol vs. 22.1 kcal/mol at 2-position) .

-

Kinetic Isotope Effect : observed in deuteration studies, supporting rate-limiting C-H cleavage in oxidative pathways .

This reactivity profile positions 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline as a versatile building block for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in photocatalytic C-H functionalization (e.g., Ir-based systems) further expand its synthetic utility .

科学的研究の応用

Chemistry

In the field of chemistry, 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structural features enable it to participate in diverse chemical reactions, facilitating the development of new materials and compounds.

Biology

Research into the biological activities of this compound indicates potential antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes involved in cell proliferation, suggesting its utility in cancer treatment strategies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential as a therapeutic agent.

Medicine

The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and infections. Ongoing research focuses on its mechanisms of action at the molecular level, aiming to understand how it interacts with biological targets.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Inhibits growth in multiple cancer cell lines | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to act as a precursor for various industrial chemicals, enhancing its commercial viability .

作用機序

The mechanism of action of 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline can be compared with similar compounds such as 2,4-dichloro-N-pyridin-3-ylmethyl-benzamide. While both compounds share structural similarities, their chemical properties and applications may differ. For instance, 2,4-dichloro-N-pyridin-3-ylmethyl-benzamide has a different molecular formula (C13H10Cl2N2O) and molecular weight (281.143 g/mol), which may influence its reactivity and use in research .

生物活性

Introduction

2,4-Dichloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₀Cl₂N₂ and a molecular weight of 253.13 g/mol. It features a dichloro-substituted aniline structure, where two chlorine atoms are attached to the benzene ring at the 2 and 4 positions, and a pyridin-3-ylmethyl group is attached to the nitrogen atom of the aniline. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound enhances its reactivity and biological activity due to the presence of electron-withdrawing chlorine atoms and a pyridine ring, which is a common pharmacophore in many bioactive compounds. The compound's unique features include:

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₂N₂ |

| Molecular Weight | 253.13 g/mol |

| Functional Groups | Dichloro-substituted aniline, pyridine |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and proteins. The compound may function as an inhibitor or modulator of these targets, leading to significant biochemical effects. Research indicates that it may inhibit enzymes involved in cancer progression and microbial resistance, suggesting potential applications in drug development.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against certain pathogens is still under investigation, but compounds with similar structures have shown promise as antibacterial agents. The compound's mechanism may involve disruption of microbial cell functions or inhibition of essential microbial enzymes.

Enzyme Inhibition

Research has shown that this compound can interact with specific enzymes, potentially inhibiting their activity. For instance, studies have explored its role in enzyme inhibition related to cancer and other diseases. The binding affinity and inhibition constants (IC50 values) for various enzymes are crucial for understanding its therapeutic potential.

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of several derivatives similar to this compound against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Some derivatives exhibited MIC values as low as 0.25–1 μg/mL, indicating strong antimicrobial activity .

- Enzyme Interaction Analysis : In another study focusing on enzyme interactions, the compound was assessed for its ability to inhibit specific cancer-related enzymes. Results showed promising inhibition profiles, suggesting that it could serve as a lead compound for further drug development.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Binding Studies : The compound effectively binds to certain proteins and enzymes, modulating their biological activity.

- Potential Side Effects : Further research is necessary to elucidate any potential side effects associated with its use in therapeutic applications.

- Synthesis and Derivatives : Ongoing studies are exploring various synthetic routes to obtain derivatives with enhanced biological activity or reduced toxicity profiles .

特性

IUPAC Name |

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQDMSRGKGZQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324321 | |

| Record name | 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84324-64-1 | |

| Record name | 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。